5-Bromo-1-hydroxypyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-hydroxypyridin-2(1H)-one is a brominated derivative of hydroxypyridinone. Compounds in this class are known for their chelating properties and are often used in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-hydroxypyridin-2(1H)-one typically involves the bromination of 1-hydroxypyridin-2(1H)-one. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective substitution at the desired position.
Industrial Production Methods
Industrial production methods would likely involve large-scale bromination reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to remove the bromine atom or reduce the hydroxyl group.
Substitution: The bromine atom can be substituted with other nucleophiles in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products Formed
The major products will depend on the type of reaction and the reagents used. For example, oxidation might yield pyridinone derivatives, while substitution could result in various substituted pyridinones.
Scientific Research Applications
5-Bromo-1-hydroxypyridin-2(1H)-one can be used in:
Chemistry: As a chelating agent in coordination chemistry.
Biology: In studies involving metal ion chelation and its effects on biological systems.
Industry: Used in processes requiring selective bromination or chelation.
Mechanism of Action
The mechanism of action would involve the chelation of metal ions by the hydroxypyridinone moiety. This can affect various molecular targets and pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
1-Hydroxypyridin-2(1H)-one: The parent compound without the bromine substitution.
5-Chloro-1-hydroxypyridin-2(1H)-one: A chlorinated analog.
5-Iodo-1-hydroxypyridin-2(1H)-one: An iodinated analog.
Uniqueness
5-Bromo-1-hydroxypyridin-2(1H)-one is unique due to its specific bromine substitution, which can impart different reactivity and properties compared to its analogs.
Properties
CAS No. |
874493-49-9 |
---|---|
Molecular Formula |
C5H4BrNO2 |
Molecular Weight |
189.99 g/mol |
IUPAC Name |
5-bromo-1-hydroxypyridin-2-one |
InChI |
InChI=1S/C5H4BrNO2/c6-4-1-2-5(8)7(9)3-4/h1-3,9H |
InChI Key |
TYSIOVAYSVFULC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C=C1Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.